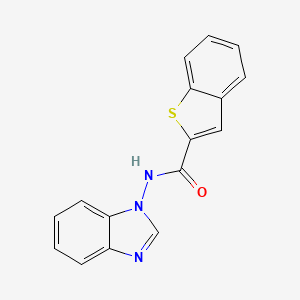
N-(benzimidazol-1-yl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzimidazol-1-yl)-1-benzothiophene-2-carboxamide is a heterocyclic compound that combines the structural features of benzimidazole and benzothiophene. Benzimidazole is known for its wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . Benzothiophene, on the other hand, is a sulfur-containing heterocycle that is often found in pharmaceuticals and organic materials . The combination of these two moieties in a single molecule can potentially lead to compounds with unique and potent biological activities.
Preparation Methods
The synthesis of N-(benzimidazol-1-yl)-1-benzothiophene-2-carboxamide typically involves the condensation of benzimidazole derivatives with benzothiophene carboxylic acid or its derivatives. One common method involves the reaction of o-phenylenediamine with formic acid to form benzimidazole, followed by the reaction with benzothiophene-2-carboxylic acid under dehydrating conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
N-(benzimidazol-1-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(benzimidazol-1-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential biomolecules in pathogens, leading to their death . In anticancer applications, the compound may interfere with cell division and induce apoptosis in cancer cells . The exact molecular pathways involved are still under investigation, but the compound’s ability to bind to and inhibit key enzymes and proteins is a critical factor .
Comparison with Similar Compounds
N-(benzimidazol-1-yl)-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds share the benzimidazole moiety and exhibit similar biological activities, but may differ in their potency and spectrum of activity.
Benzothiophene derivatives: These compounds share the benzothiophene moiety and are often used in pharmaceuticals and organic materials.
Thiazole derivatives: These compounds contain a sulfur atom in a five-membered ring, similar to benzothiophene, and are known for their antimicrobial and anticancer properties.
The unique combination of benzimidazole and benzothiophene in this compound gives it a distinct profile, potentially offering enhanced biological activities and broader applications compared to its individual components.
Properties
IUPAC Name |
N-(benzimidazol-1-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS/c20-16(15-9-11-5-1-4-8-14(11)21-15)18-19-10-17-12-6-2-3-7-13(12)19/h1-10H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQXBNMJCPOTEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NN3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(azetidine-1-carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B7520116.png)
![[2-Oxo-2-(4-phenylanilino)ethyl] 2-(carbamoylamino)-4-methylpentanoate](/img/structure/B7520121.png)
![5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7520131.png)
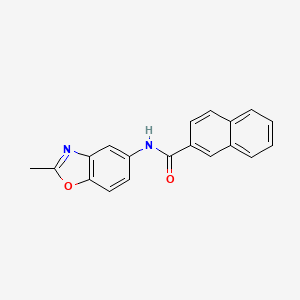
![N-(3,5-difluorophenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7520154.png)
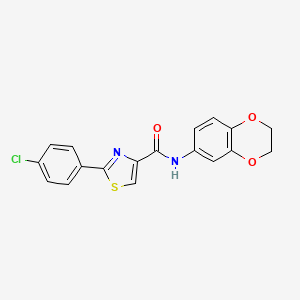
![N-[2-(azepan-1-yl)-2-oxoethyl]-3-chlorobenzamide](/img/structure/B7520164.png)
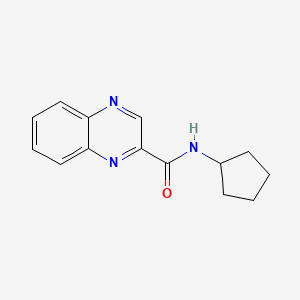
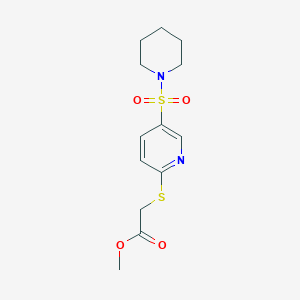
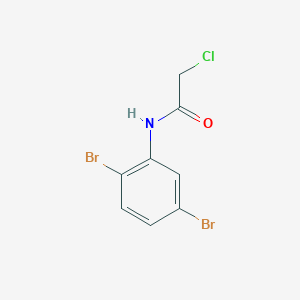
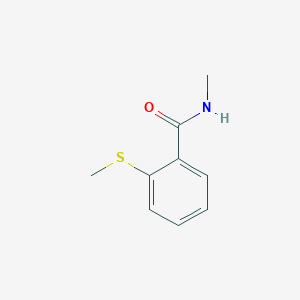
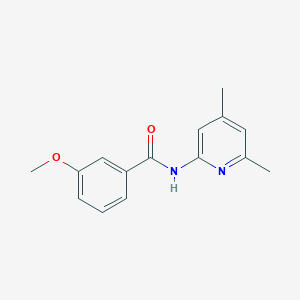
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]piperidine-3-carboxamide](/img/structure/B7520216.png)
